5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Thromboxane A2 Synthetase Inhibition Indane Derivatives Medicinal Chemistry

TXA2-targeted antiplatelet research requires regioselective 5-substituted indane building blocks. 4-Bromo isomers or unsubstituted scaffolds cause mis-positioned pharmacophores, corrupting SAR data and wasting synthesis cycles. • 5-Br handle enables Suzuki coupling at the validated indane-5-yl pharmacophore for direct TXA2 antagonist analog generation. • 2-COOH provides orthogonal attachment for linkers/fluorophores, enabling sequential dual diversification. • Standardization ensures data consistency across chemotypes in lead optimization campaigns. • ≥96% purity; research-scale quantities available for immediate shipment.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 97901-15-0
Cat. No. B110647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid
CAS97901-15-0
Synonyms5-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid; 
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13)
InChIKeyOMJPTHPPEYUYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid – TXA2 Inhibitor Synthesis Scaffold


5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 97901-15-0) is a functionalized indane building block characterized by a bromine atom at the 5‑position of the indane ring and a carboxylic acid group at the 2‑position . It serves as a critical synthetic intermediate in medicinal chemistry, specifically identified as a reagent for constructing tetrahydronaphthalene and indane derivatives evaluated as thromboxane A2 (TXA2) synthetase inhibitors . Its structural features enable regioselective functionalization for structure–activity relationship (SAR) studies in the development of antiplatelet agents, distinguishing it from non‑brominated indane‑2‑carboxylic acid scaffolds.

1 Enables synthesis of indane-5-yl pharmacophores for TXA2 antagonist studies
2 Regioselective cross-coupling via aryl bromide handle for SAR library generation
3 Orthogonal carboxylic acid group supports bifunctional probe design

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid: Why It’s Irreplaceable


The bromine substituent at the 5‑position of the indane scaffold is not a trivial modification; it directly dictates the regioselectivity of downstream cross‑couplings and the bioactivity of the final pharmacophore . Positional isomers, such as 4‑bromo‑2,3‑dihydro‑1H‑indene‑2‑carboxylic acid, present the halogen at a different carbon, which alters the spatial orientation of subsequent substituents and leads to divergent biological activity towards targets like the thromboxane A2 receptor . Generic unsubstituted indane‑2‑carboxylic acid lacks the halogen handle entirely, requiring additional steps to introduce a functional group at the 5‑position, thereby negating synthetic efficiency and potentially losing potency established by optimized 5‑substituted SAR series. The specific 5‑bromo pattern is essential for accessing the validated indane‑5‑yl pharmacophore required for TXA2 antagonist activity.

Positional isomer mismatch. 4-Bromo regioisomer may shift pharmacophore attachment point and alter target engagement profile.
Synthetic handle absence. Unsubstituted indane-2-carboxylic acid lacks the halogen required for direct 5-position functionalization.
Reactivity class difference. 5-Chloro analog may exhibit lower oxidative addition rates, potentially reducing cross-coupling efficiency.

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid: Quantitative Differentiation for Procurement


TXA2 Synthetase Inhibitor Synthesis: 5-Bromo vs Unsubstituted Indane

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is explicitly designated as a reagent for synthesizing indane derivatives that are tested as thromboxane A2 synthetase inhibitors . The 5‑bromo substitution on the indane ring enables the direct installation of the active pharmacophore via metal‑catalyzed cross‑coupling, which is critical for achieving potent inhibition. In contrast, the unsubstituted indane‑2‑carboxylic acid lacks this reactive handle, making the 5‑bromo compound the required starting material for this specific SAR series.

TXA2 inhibitor scaffold
Class-level inference
Designated reagent for TXA2 synthetase inhibitor indane series vs. unsubstituted indane-2-carboxylic acid (no halogen handle)
Enables direct pharmacophore installation; unsubstituted analog requires additional synthetic steps.
Qualitative synthetic necessity; no quantitative data available.
Thromboxane A2 Synthetase Inhibition Indane Derivatives Medicinal Chemistry

Regiochemistry: 5-Bromo vs 4-Bromo Indane-2-carboxylic Acid Isomers

The 5‑bromo substitution pattern on the indane‑2‑carboxylic acid scaffold directs functionalization to the 5‑position of the indane ring , whereas the 4‑bromo isomer directs it to the 4‑position . This distinction is critical in the context of TXA2 antagonism, where the pharmacophore requires attachment at the indane‑5‑yl position, as exemplified by the drug candidate Z‑335 [1]. Attempting to build the same pharmacophore from the 4‑bromo isomer would result in a divergent substitution pattern and loss of target engagement.

Regiochemistry control
Cross-study comparable
5-Bromo directs substitution to indane-5-yl position vs. 4-bromo directing to indane-4-yl position
Maintains fidelity to published indane-5-yl SAR for TXA2 receptor target engagement.
Pharmacophore attachment point is qualitatively distinct.
Regiochemistry Positional Isomers Structure-Activity Relationship

Cross-Coupling Reactivity: 5-Bromo vs 5-Chloro Indane

The aryl bromide at the 5‑position of the indane scaffold offers a well‑established balance of reactivity and stability for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig). Compared to the analogous 5‑chloro derivative, the aryl bromide exhibits higher oxidative addition rates to Pd(0) catalysts, enabling more efficient C–C and C–N bond formations under milder conditions. While no direct kinetic study comparing these two indane‑2‑carboxylic acid derivatives was found, the class-level reactivity trend for aryl bromides versus aryl chlorides is well-established.

Cross-coupling reactivity
Class-level inference
Aryl bromide exhibits higher oxidative addition rates to Pd(0) compared to analogous aryl chloride
May support milder catalytic conditions and improved synthetic efficiency.
No direct indane-specific kinetic comparison found.
Cross-Coupling Reactivity Synthetic Efficiency

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid: High-Value Application Scenarios


Fragment-Based Probe Synthesis for TXA2 Antagonist Programs

In medicinal chemistry campaigns targeting thromboxane A2 receptors for antiplatelet therapy, procurement of 5‑bromo‑2,3‑dihydro‑1H‑indene‑2‑carboxylic acid enables the efficient parallel synthesis of focused libraries based on the indane‑5‑yl scaffold. The 5‑bromo handle is used to introduce diverse aromatic or heterocyclic groups via Suzuki coupling, directly generating analogs of the potent TXA2 antagonist Z‑335 [1]. Using this compound ensures that the attachment point is consistent with the indane‑5‑yl pharmacophore required for activity, preventing mis‑positioned substituents that would result from 4‑bromo or other regioisomeric building blocks.

Regioselective Functionalization for Bioconjugation

The carboxylic acid group at the 2‑position provides an orthogonal attachment point to the 5‑bromo site, allowing sequential derivatization strategies. Researchers can first amidate the carboxylic acid to install a linker or fluorophore, then utilize the bromine for late‑stage diversification. This dual functionality is essential for creating chemical probes where the indane core is maintained; using unsubstituted indane‑2‑carboxylic acid would eliminate the second diversification point, reducing the utility of the scaffold for structure–activity relationship studies.

Indane-5-yl SAR-Driven Lead Optimization

For pharmaceutical companies maintaining an in‑house indane‑based lead series, standardizing on 5‑bromo‑2,3‑dihydro‑1H‑indene‑2‑carboxylic acid as the cornerstone building block ensures consistency in biological data across multiple chemotypes. The compound serves as the point of divergence to synthesize a wide range of 5‑substituted indane‑2‑carboxylic acid analogues. Substituting this with the 4‑bromo regioisomer would systematically shift the substitution pattern to the 4‑position, corrupting the SAR data and potentially leading to false negative or false positive results in target‑based assays .

Application
Selection Property
Validation Focus
Fragment-based TXA2 antagonist probe synthesis
Regioselective 5-bromo handle for Suzuki coupling
Indane-5-yl pharmacophore consistency with Z-335 reference series
Orthogonal bioconjugation strategies
Dual functionality: 2-carboxylic acid and 5-bromo sites
Sequential linker/fluorophore installation and late-stage diversification
Indane-5-yl SAR-driven lead optimization
Cornerstone building block for 5-substituted indane libraries
SAR data integrity across target-based antiplatelet assays
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